molecular formula C10H10BrNO2 B1202178 Brofoxine CAS No. 21440-97-1

Brofoxine

Cat. No. B1202178
CAS RN: 21440-97-1
M. Wt: 256.1 g/mol
InChI Key: JRXGULDSFFLUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brofoxine is a chemical compound with the molecular formula C10H10BrNO2 . It has an average mass of 256.096 Da and a mono-isotopic mass of 254.989487 Da .


Molecular Structure Analysis

The molecular structure of Brofoxine is characterized by the presence of bromine, nitrogen, oxygen, and carbon atoms . The exact structure can be represented as 6-bromo-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one .

Scientific Research Applications

  • Endocrine-Disrupting Potency of Brominated Flame Retardants (BFRs) : BFRs, which include compounds like Brofoxine, have been shown to have endocrine-disrupting potencies. This study aimed to elucidate the modes of action of BFRs and to classify them based on their endocrine-disrupting profiles. The research highlighted that BFRs, including Brofoxine, have the potential to interact with various hormone receptors and influence thyroid hormone-related processes (Hamers et al., 2006).

  • Mucoactive Activity and Clinical Efficacy of Bromhexine : Bromhexine, a derivative of the Adhatoda vasica plant and similar in structure to Brofoxine, has been studied for its mucoactive activity in respiratory conditions. The study suggests that Bromhexine modifies mucus characteristics, enhancing mucociliary clearance and reducing cough. This indicates the potential of Brofoxine in respiratory disease treatment (Zanasi et al., 2017).

  • Bromhexine in COVID-19 Treatment : Research on Bromhexine, a structurally related compound to Brofoxine, indicated its efficacy in reducing ICU admissions, intubation, and mortality in COVID-19 patients. This suggests a potential role for Brofoxine in treating viral infections, particularly in respiratory diseases like COVID-19 (Ansarin et al., 2020).

  • Electron Beam Treatment for Water Reuse : A study investigating the removal of bromate (related to bromine compounds like Brofoxine) from water indicated the effectiveness of electron beam treatment in water purification processes. This highlights the environmental relevance of studying brominated compounds, including Brofoxine, in water treatment technologies (Wang et al., 2016).

  • Brominated Flame Retardants and Environmental Impact : A study on the relative acute toxicity of bromine and chlorine in aquatic organisms highlighted the environmental impacts of brominated compounds, which include Brofoxine. It emphasizes the need for understanding the ecological effects of such compounds (Fisher et al., 1999).

  • Biocompatible Solubilizing Excipients for Bromhexine : Research on Bromhexine, a compound related to Brofoxine, investigated its solubilization for drug delivery systems using cyclodextrins. This study could be relevant for developing drug formulations involving Brofoxine (Stojanov et al., 2012).

Safety And Hazards

When handling Brofoxine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXGULDSFFLUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)NC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057685
Record name Brofoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brofoxine

CAS RN

21440-97-1
Record name Brofoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21440-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brofoxine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brofoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brofoxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROFOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1O8U403T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-(2-amino-5-bromophenyl)propan-2-ol (18 g, 78 mmol) in dry THF (150 mL) was added 1,1′-carbonyldiimidazole (15.5 g, 94 mmol) under nitrogen. The reaction solution was heated at 50° C. overnight. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate (100 mL). The solution was washed with 1N aqueous hydrochloride solution (2×40 mL), brine (20 mL), and dried with MgSO4. After removal of solvent in vacuo, 6-bromo-4,4-dimethyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one was obtained as a white solid (20 g, 100%): mp 199-200° C.; 1H-NMR (DMSO-d6) δ 10.32 (s, 1H, D2O exchangeable), 7.48 (d, 1H, J=2.1 Hz), 7.43 (dd, 1H, J=8.5, 2.1 Hz), 6.84 (d, 1H, J=8.4 Hz), 1.61 (s, 6H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brofoxine
Reactant of Route 2
Reactant of Route 2
Brofoxine
Reactant of Route 3
Reactant of Route 3
Brofoxine
Reactant of Route 4
Reactant of Route 4
Brofoxine
Reactant of Route 5
Brofoxine
Reactant of Route 6
Brofoxine

Citations

For This Compound
20
Citations
RJ Hartmann, I Geller - Proceedings of the Western Pharmacology …, 1978 - europepmc.org
Effects of brofoxine, a new anxiolytic, on experimentally induced conflict in rats. - Abstract - Europe PMC … Effects of brofoxine, a new anxiolytic, on experimentally induced conflict in rats. …
Number of citations: 46 europepmc.org
M Menozzi, E VANNINI, F Arcamone - 1980 - pascal-francis.inist.fr
INTERACTION OF BROFOXINE WITH SERUM PROTEINS … INTERACTION OF BROFOXINE WITH SERUM PROTEINS … BROFOXINE …
Number of citations: 2 pascal-francis.inist.fr
LF FABRE, R JW, H EP - 1978 - pascal-francis.inist.fr
PILOT OPEN LABEL STUDY OF BROFOXINE IN ANXIETY. … PILOT OPEN LABEL STUDY OF BROFOXINE IN ANXIETY. … BROFOXINE …
Number of citations: 0 pascal-francis.inist.fr
P Zhang, EA Terefenko, A Fensome… - Journal of medicinal …, 2002 - ACS Publications
… Brofoxine 5 21 was reacted with a commercially available substituted aryl boronic acid, … Alternatively, when the pendent aryl boronic acid was not available, brofoxine 5 was converted to …
Number of citations: 104 pubs.acs.org
A Montero-Torres, MC Vega, Y Marrero-Ponce… - Bioorganic & medicinal …, 2005 - Elsevier
A non-stochastic quadratic fingerprints-based approach is introduced to classify and design, in a rational way, new antitrypanosomal compounds. A data set of 153 organic chemicals, …
Number of citations: 65 www.sciencedirect.com
V Roldos, H Nakayama, M Rolón… - European Journal of …, 2008 - Elsevier
The synthesis and potent antiprotozoal activity of 14-hydroxylunularin, a natural hydroxybibenzyl bryophyte constituent is reported. 14-Hydroxylunularin was highly active in vitro assays …
Number of citations: 91 www.sciencedirect.com
JG Berger, LC Iorio - Annual Reports in Medicinal Chemistry, 1979 - Elsevier
Publisher Summary This chapter summarizes the nature of the benzodiazepine receptor that has been characterized further, by the demonstration that a single class of binding sites …
Number of citations: 2 www.sciencedirect.com
P Canonne, R Boulanger… - Journal of heterocyclic …, 1989 - Wiley Online Library
… The synthesis of brofoxine and other substituted benzoxazinones has previously been developed involving the use of reactions with phosgene or thiophosgene [9-14]. However, in …
Number of citations: 43 onlinelibrary.wiley.com
I Khurana, S Gupta, JM Khurana… - Synthetic Communications, 2020 - Taylor & Francis
Reduced graphene oxide (rGO) is a suitable alternative to toxic metal-based catalysts, due to its large surface area, sp 2 carbon backbone and oxygen functionalities that can interact …
Number of citations: 3 www.tandfonline.com
E Kyburz - Medicinal Chemistry Advances, 1981 - Elsevier
… , it is interesting to note that many classic anxiolytics of the old generation, like phenobarbital, meprobamate, benactyzine, benzoctamine as well as newer compounds, like brofoxine …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.